molecular formula C8H6BrF3O B576189 (3-Bromo-5-(trifluoromethyl)phenyl)methanol CAS No. 172023-97-1

(3-Bromo-5-(trifluoromethyl)phenyl)methanol

Cat. No. B576189
CAS RN: 172023-97-1
M. Wt: 255.034
InChI Key: MPYFWGBMAYFJOH-UHFFFAOYSA-N
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Description

“(3-Bromo-5-(trifluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H6BrF3O . It has a molecular weight of 255.04 . The compound is typically available in a solid form .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-5-(trifluoromethyl)phenyl)methanol” consists of a phenyl ring substituted with a bromo group at the 3rd position and a trifluoromethyl group at the 5th position . The phenyl ring is also attached to a methanol group .


Physical And Chemical Properties Analysis

“(3-Bromo-5-(trifluoromethyl)phenyl)methanol” is a colorless to yellow solid . The compound is typically stored at room temperature .

Safety and Hazards

“(3-Bromo-5-(trifluoromethyl)phenyl)methanol” is classified as a hazardous substance . It can cause harm if swallowed, inhaled, or in contact with skin . The compound is also known to cause skin and eye irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact .

properties

IUPAC Name

[3-bromo-5-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYFWGBMAYFJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652095
Record name [3-Bromo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172023-97-1
Record name [3-Bromo-5-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[3-amino-5-(trifluoromethyl)phenyl]methanol (900 mg, 4.71 mmol) (Step A, Example 24) was suspended in CHBr3 (9 mL), and t-butyl nitrite (600 μL, 5.04 mmol) was added dropwise by syringe. The reaction was heated slowly to 80° C. and was maintained at this temperature for 10 minutes. The reaction was then cooled to room temperature, diluted with hexanes (50 mL), loaded on a silica gel column, and purified with 100% hexanes to 20% EtOAc/hexanes (2 columns) to afford [3-bromo-5-(trifluoromethyl) phenyl]methanol. Rf=0.31 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.71 (s, 1H), 7.68 (s, 1H), 7.56 (s, 1H), 4.76 (d, J=5.5 Hz, 2H), 1.86 (t, J=5.7 Hz, 1H).
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900 mg
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600 μL
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9 mL
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hexanes
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50 mL
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Synthesis routes and methods II

Procedure details

Lithium borohydride (22 0mg) was added in a single portion to a stirred solution of methyl 3-bromo-5-(trifluoromethyl)benzoate (2.46 g) in ether (60 ml) containing water (156 ml). The resulting solution was stirred for 4 hours at room temperature, at which point the reaction mixture was diluted with saturated aqueous NH4Cl solution (50 ml). The organic layers were separated, dried over MgSO4, filtered and the solvent removed under reduced pressure to give 3-bromo-5-(trifluoromethyl)benzyl alcohol as a clear oil (2.1 g).1H NMR (360 MHz,CDCl3) δ 1.83 (1H, br s), 4.76 (2H,s), 7.47 (1H, s), 7.56 (1H, s), 7. 68 (1H, s).
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0 mg
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2.46 g
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60 mL
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156 mL
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50 mL
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solvent
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Synthesis routes and methods III

Procedure details

The title compound was prepared from methyl 3-bromo-5-(trifluoromethyl)benzoate (Reference Example 37) by a procedure similar to the one described for (3-chloro-5-(trifluoromethyl)phenyl)methanol (Reference Example 30) to provide (3-bromo-5-(trifluoromethyl)phenyl)methanol (7.42 g, 35% (2 steps)) as a yellow oil.
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Synthesis routes and methods IV

Procedure details

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